Triamterene D5
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Overview
Description
Triamterene D5 is a deuterium-labeled version of Triamterene, a potassium-sparing diuretic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Triamterene. The compound is known for its ability to block epithelial sodium channels (ENaC) in a voltage-dependent manner, which makes it useful in various biological and medical studies .
Mechanism of Action
Target of Action
Triamterene D5, also known as Triamterene-d5, primarily targets the Epithelial Sodium Channels (ENaC) located on the lumen side of the distal part of the nephron in the kidneys . These channels play a crucial role in sodium reabsorption and potassium excretion .
Mode of Action
This compound acts by directly blocking the ENaC . This action inhibits the reabsorption of sodium ions and promotes the excretion of sodium ions and water, while simultaneously decreasing the excretion of potassium . This mode of action classifies this compound as a potassium-sparing diuretic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium reabsorption pathway in the distal nephron of the kidneys . By blocking the ENaC, this compound disrupts the normal sodium ion reabsorption, leading to increased sodium and water excretion and decreased potassium excretion . This action can affect the overall electrolyte balance in the body.
Pharmacokinetics
This compound is rapidly absorbed in the gastrointestinal tract . Its onset of action is achieved within 2 to 4 hours after oral ingestion, and its duration of action is 12-16 hours . It’s also worth noting that Triamterene is extensively metabolized by hydroxylation to form its major metabolite, hydroxytriamterene sulfuric acid ester .
Result of Action
The primary result of this compound’s action is the promotion of diuresis . By increasing the excretion of sodium ions and water, this compound can help reduce fluid retention (edema) and manage hypertension . Due to its potassium-sparing effect, it can also lead to an increase in serum potassium levels, which may result in hyperkalemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH level of the gastrointestinal tract. Additionally, factors such as renal function can impact the drug’s excretion and overall effectiveness. It’s also important to note that this compound should be used with caution in patients with conditions like diabetes, liver impairment, and kidney failure .
Biochemical Analysis
Biochemical Properties
Triamterene D5 interacts with the epithelial sodium channel (ENaC) in a voltage-dependent manner . This interaction is crucial for its function as a diuretic, as it blocks the ENaC, preventing sodium uptake and decreasing potassium secretion . This biochemical interaction is central to the role of this compound in managing hypertension and edema .
Cellular Effects
This compound has been shown to influence cell function by modulating sodium and potassium levels within the cell . It inhibits the increase in glucose uptake induced by TGR5 agonists in CHO-K1 cells expressing the TGR5 gene . In cultured NCI-H716 cells, TGR5 activation increases GLP-1 secretion by increasing calcium levels, and Triamterene inhibits these increased calcium levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the ENaC on the lumen side of the kidney collecting tubule . This prevents sodium reabsorption and decreases potassium secretion, which is a key mechanism in its function as a diuretic . It also acts as an inhibitor of the TGR5 receptor, reducing glucose uptake and GLP-1 secretion in a dose-dependent manner .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the diuretic effect of Triamterene may not be observed for several days after administration
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, Triamterene dose-dependently inhibits the increase in glucose uptake induced by TGR5 agonists in CHO-K1 cells expressing the TGR5 gene
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates sodium and potassium balance in the body . It interacts with the ENaC in the kidneys, influencing the reabsorption of sodium ions and the secretion of potassium ions
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the ENaC . By blocking this channel, this compound can influence its own localization and accumulation within cells
Subcellular Localization
Given its interaction with the ENaC, it is likely that this compound is localized to areas of the cell where these channels are present
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamterene D5 is synthesized by introducing deuterium atoms into the Triamterene molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The process is carefully controlled to ensure high purity and yield. The final product is typically purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Triamterene D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolism of the compound .
Scientific Research Applications
Triamterene D5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify Triamterene levels.
Biology: Helps in studying the effects of Triamterene on cellular processes and ion channels.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Triamterene.
Industry: Employed in the development of new diuretic drugs and formulations .
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another potassium-sparing diuretic that also blocks ENaC.
Spironolactone: A potassium-sparing diuretic that works by antagonizing aldosterone receptors.
Eplerenone: Similar to spironolactone but with fewer side effects.
Uniqueness
Triamterene D5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems. This feature sets it apart from other similar compounds and enhances its utility in scientific research .
Properties
IUPAC Name |
6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLWPVRPXGIIP-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Triamterene D5 used in the analysis of Triamterene and Hydrochlorothiazide in plasma samples?
A1: this compound is a deuterated form of Triamterene, meaning it has a very similar chemical structure to the analyte of interest (Triamterene) but with a slightly different mass due to the presence of heavier deuterium atoms. This makes it an ideal internal standard for mass spectrometry analysis. When added to plasma samples, this compound behaves almost identically to Triamterene during sample preparation and analysis. [, ] This helps to correct for variations in instrument response and matrix effects, leading to more accurate and precise quantification of Triamterene and Hydrochlorothiazide in plasma.
Q2: What analytical technique was used to quantify Triamterene and Hydrochlorothiazide in the provided research?
A2: Both studies utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma. [, ] This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection offered by tandem mass spectrometry, allowing for accurate quantification of analytes in complex biological matrices like plasma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.